N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClFNO3S and its molecular weight is 357.82. The purity is usually 95%.
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Scientific Research Applications
Structural Characteristics and Biological Activities
Fungicidal and Herbicidal Activities : Research on N-phenylbenzenesulfonamide derivatives indicates that the structural characteristics of these compounds can significantly influence their fungicidal activities against pathogens such as Pythium ultimum. The presence of specific substituents, such as 2-fluoro-4-chlorophenyl groups, has been highlighted as an important factor for enhancing both fungicidal and herbicidal activities (조윤기 et al., 2008).
Fluorination Effects in Organic Synthesis : The role of fluorine atoms in the structural framework of sulfonamide compounds, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, has been explored for improving enantioselectivity in organic synthesis. This demonstrates the potential of using fluorinated sulfonamide derivatives in stereoselective synthesis processes (H. Yasui et al., 2011).
Electrophilic Fluorinating Agents : Novel sulfonamide-based reagents have been developed for electrophilic fluorination, showcasing the versatility of sulfonamides in facilitating selective fluorination reactions, which are crucial in medicinal chemistry for modulating biological activity (Xu Yi et al., 2020).
Anti-HIV and Antifungal Applications : Sulfonamide derivatives bearing the 1,3,4-oxadiazole moiety have shown promise in anti-HIV and antifungal activities. This suggests that N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide could be explored for similar biological applications, given the relevance of the sulfonamide group in drug design (M. Zareef et al., 2007).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide may also interact with multiple targets.
Mode of Action
It’s known that compounds with similar structures can have diverse biological activities . This suggests that this compound may interact with its targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
It’s known that compounds with similar structures can have diverse biological activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability . Therefore, the ADME properties of this compound would likely play a significant role in its overall effectiveness.
Result of Action
It’s known that compounds with similar structures can have diverse biological activities . This suggests that this compound may have a variety of molecular and cellular effects.
Action Environment
It’s known that environmental factors can greatly impact the effectiveness of a compound . Therefore, the action of this compound may be influenced by a variety of environmental factors.
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, hydrophobic interactions, or ionic interactions .
Cellular Effects
It may influence cell function by interacting with cellular proteins or enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would provide valuable insights .
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3S/c1-11-9-12(7-8-15(11)18)23(20,21)19-10-16(22-2)13-5-3-4-6-14(13)17/h3-9,16,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJAVBRHPIMVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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